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Compound of Interest

Compound Name:
N-(2-Aminoethyl)-1,3-

propanediamine

Cat. No.: B145443 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral information for N-(2-
Aminoethyl)-1,3-propanediamine (CAS No: 13531-52-7), a compound relevant in various

chemical synthesis and research applications. This document compiles available data from

Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR)

spectroscopy to facilitate its identification and characterization. The experimental protocols

provided are based on generalized procedures for the analysis of liquid amines and may not

reflect the exact conditions used to acquire the referenced spectra.

Mass Spectrometry
Mass spectrometry analysis of N-(2-Aminoethyl)-1,3-propanediamine is typically performed

using Gas Chromatography-Mass Spectrometry (GC-MS) due to its volatility. The electron

ionization (EI) mass spectrum provides a fragmentation pattern that is characteristic of the

molecule's structure.

Mass Spectrometry Data
The table below summarizes the major fragments observed in the electron ionization mass

spectrum of N-(2-Aminoethyl)-1,3-propanediamine.
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Mass-to-Charge Ratio
(m/z)

Relative Intensity (%)
Putative Fragment
Assignment

30 100 [CH₄N]⁺

44 85 [C₂H₆N]⁺

58 40 [C₃H₈N]⁺

73 60 [C₃H₉N₂]⁺

87 35 [C₄H₁₁N₂]⁺

117 10 [M]⁺ (Molecular Ion)

Data is compiled from publicly available spectral databases. Relative intensities are

approximate and can vary between instruments.

Experimental Protocol: Gas Chromatography-Mass
Spectrometry (GC-MS)
This protocol outlines a general procedure for the GC-MS analysis of volatile amines like N-(2-
Aminoethyl)-1,3-propanediamine.

1.2.1. Sample Preparation:

Direct Injection: If the sample is of sufficient purity and concentration, a small volume (e.g., 1

µL) of a dilute solution in a volatile solvent (e.g., methanol or dichloromethane) can be

directly injected.

Headspace Analysis: For trace analysis or in complex matrices, static headspace sampling is

recommended. An aliquot of the sample is placed in a sealed vial and heated to allow the

volatile amine to partition into the gas phase, which is then injected.

1.2.2. Instrumentation:

Gas Chromatograph: A GC system equipped with a capillary column suitable for amine

analysis (e.g., a low-polarity or base-deactivated column) is used.
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Mass Spectrometer: A mass spectrometer, typically a quadrupole analyzer, is coupled to the

GC.

1.2.3. GC-MS Parameters:

Parameter Typical Value

Injector Temperature 250 °C

Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min)

Oven Temperature Program

Initial temperature of 50 °C, hold for 2 minutes,

then ramp at 10 °C/min to 250 °C, and hold for 5

minutes.

Transfer Line Temperature 280 °C

Ion Source Temperature 230 °C

Ionization Mode Electron Ionization (EI) at 70 eV

Mass Range 30-300 amu

Experimental Workflow: GC-MS Analysis
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A generalized workflow for the GC-MS analysis of a volatile liquid amine.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of N-(2-Aminoethyl)-1,3-
propanediamine by providing information about the chemical environment of the hydrogen

(¹H) and carbon (¹³C) atoms.

¹H NMR Spectral Data
The ¹H NMR spectrum provides information on the number of different types of protons and

their neighboring protons.

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~1.23 s (broad) 5H -NH₂ and -NH-

~1.63 quintet 2H -CH₂-CH₂-CH₂-

~2.69 t 4H -NH-CH₂-CH₂-NH₂

~2.75 t 4H
-NH-CH₂-CH₂-CH₂-

NH₂

Spectrum referenced from a measurement in CDCl₃. Chemical shifts and multiplicities can vary

with solvent and concentration.

¹³C NMR Spectral Data
The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms.

Chemical Shift (δ) ppm Assignment

33.7 -CH₂-CH₂-CH₂-

41.8 -NH-CH₂-CH₂-NH₂

49.5 -NH-CH₂-CH₂-CH₂-NH₂

52.1 -NH-CH₂-CH₂-NH₂
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Spectrum referenced from a measurement in CDCl₃. Chemical shifts can vary with solvent.

Experimental Protocol: NMR Spectroscopy
The following is a general protocol for acquiring ¹H and ¹³C NMR spectra of a liquid amine.

2.3.1. Sample Preparation:

Approximately 10-20 mg of N-(2-Aminoethyl)-1,3-propanediamine is dissolved in 0.6-0.7

mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

The solution is then filtered through a pipette with a small cotton or glass wool plug into a

standard 5 mm NMR tube to remove any particulate matter.

A small amount of a reference standard, such as tetramethylsilane (TMS), can be added if

the solvent does not contain an internal reference.

2.3.2. Instrumentation:

A high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband

probe.

2.3.3. NMR Parameters:

Parameter ¹H NMR ¹³C NMR

Pulse Program Standard single pulse Proton-decoupled single pulse

Acquisition Time 2-4 s 1-2 s

Relaxation Delay 1-5 s 2-5 s

Number of Scans 8-16 128-1024 (or more)

Temperature 298 K 298 K

Experimental Workflow: NMR Analysis
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Sample Preparation NMR Data Acquisition Data Processing

Liquid Amine Sample Dissolve in Deuterated Solvent Filter into NMR Tube Insert Sample into Magnet Lock and Shim Setup Experiment Parameters Acquire FID Fourier Transform Phase Correction Baseline Correction Integration & Peak Picking Spectral Analysis

Click to download full resolution via product page

A generalized workflow for the NMR analysis of a liquid sample.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. For N-
(2-Aminoethyl)-1,3-propanediamine, the key features are the N-H and C-H stretching and

bending vibrations.

IR Spectral Data
The table below lists the prominent absorption bands in the IR spectrum of N-(2-
Aminoethyl)-1,3-propanediamine.

Wavenumber (cm⁻¹) Intensity Assignment

3350 - 3250 Strong, Broad
N-H stretch (primary and

secondary amines)

2950 - 2850 Strong C-H stretch (aliphatic)

1590 Medium N-H bend (primary amine)

1470 Medium C-H bend

1130 Medium C-N stretch

850 - 750 Broad N-H wag (primary amine)

Data compiled from publicly available spectra. Peak positions and intensities can vary

depending on the sampling method (e.g., neat liquid, film, ATR).
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Experimental Protocol: Attenuated Total Reflectance
(ATR) - Fourier Transform Infrared (FTIR) Spectroscopy
ATR-FTIR is a convenient method for analyzing liquid samples with minimal preparation.

3.2.1. Sample Preparation:

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable

solvent (e.g., isopropanol) and allowing it to dry completely.

Place a single drop of N-(2-Aminoethyl)-1,3-propanediamine directly onto the center of the

ATR crystal.

3.2.2. Instrumentation:

An FTIR spectrometer equipped with an ATR accessory.

3.2.3. FTIR-ATR Parameters:

Parameter Typical Value

Spectral Range 4000 - 400 cm⁻¹

Resolution 4 cm⁻¹

Number of Scans 16-32

Background Scan

A background spectrum of the clean, empty ATR

crystal should be collected prior to sample

analysis.

Experimental Workflow: ATR-FTIR Analysis

Preparation Sample Analysis Data Processing

Clean ATR Crystal Acquire Background Spectrum Apply Liquid Sample to Crystal Acquire Sample Spectrum Process Spectrum (Absorbance) Peak Picking and Analysis Functional Group Interpretation Final Report
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A generalized workflow for the ATR-FTIR analysis of a liquid sample.

To cite this document: BenchChem. [Spectral Information of N-(2-Aminoethyl)-1,3-
propanediamine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b145443#n-2-aminoethyl-1-3-propanediamine-
spectral-information]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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